2-Amino-4-phosphonobutyric acid
Overview
Description
2-Amino-4-phosphonobutyric acid, also known as L-AP4, is a drug used in scientific research . It acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It is a phosphonic acid analog of L-glutamic acid and a selective group III metabotropic glutamate receptor agonist . It is also a potent, pathway-specific synaptic depressant .
Synthesis Analysis
The synthesis of 2-Amino-4-phosphonobutyric acid involves a Horner-Emmons reaction of trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde . This reaction results in the formation of protected dehydroamino acids, which are then subjected to a sequence of reactions including cycloaddition of diazomethane, photoelimination of N2, and acid hydrolysis .Molecular Structure Analysis
Molecular modeling showed that the best overlap was achieved when the alpha C-beta C-gamma C-P dihedral angle for 5 was in the range of 130 degrees to 180 degrees . The results suggest that the bioactive conformation of AP4 is an extended one .Chemical Reactions Analysis
2-Amino-4-phosphonobutyric acid is a broad-spectrum glutamatergic antagonist . It inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle .Physical And Chemical Properties Analysis
The molecular formula of 2-Amino-4-phosphonobutyric acid is C4H10NO5P . It has a molecular weight of 183.10 g/mol .Scientific Research Applications
Agonist of Group III Metabotropic Glutamate Receptors
2-Amino-4-phosphonobutyric acid (L-AP4) is extensively studied as an agonist of group III metabotropic glutamate receptors (mGluRs). L-thioAP4, a derivative of L-AP4, exhibits increased potency at these receptors due to its stronger second acidity, enhancing its binding to specific residues of the binding sites of group III mGluRs (Selvam et al., 2007).
Molecular Basis for Group III mGlu Receptor Selectivity
Research focusing on the molecular structure of L-AP4-bound human mGlu8 receptor amino terminal domain has provided insights into the molecular basis for the selectivity of L-AP4 among Group III mGlu receptors. These studies have demonstrated that both the electronic and steric nature of L-AP4 contribute to its functional agonist potency and selectivity (Schkeryantz et al., 2018).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of L-AP4 analogs have been a significant area of research. For instance, the synthesis of stereo-isomers of 1-amino-2-phosphonomethylcyclopropanecarboxylic acid, analogs of L-AP4, has been explored. These analogs have shown varied activation of group III metabotropic glutamate receptors, with some isomers displaying similar pharmacological profiles to L-AP4 (Sibille et al., 2007).
Influence on Synaptic Transmission
L-AP4 has been identified as a specific blocker of synaptic transmission in various neuronal pathways. For example, it has been found to suppress field potentials induced in the CA3 region of the hippocampus, indicating its role in modulating synaptic transmission between mossy fibers and CA3 neurons. This action of APB, a form of L-AP4, does not result from the blockade of receptors for glutamate or aspartate, suggesting a relatively specific mechanism of action (Yamamoto et al., 2004).
Modulation of Paired-Pulse Potentiation
L-AP4 has shown effects on paired-pulse potentiation (PPP) along the perforant path in the brain. Its application causes a reduction in lateral perforant path responses and an increase in the percentage of PPP of that response. This finding may indicate a presynaptic action of L-AP4, possibly mediated via an effect on presynaptic calcium availability (Harris & Cotman, 2004).
Enantioselective Synthesis
The enantioselective synthesis of chiral 3-aryl-4-phosphonobutyric acid esters using Rh-catalyzed asymmetric hydrogenation is a notable development. This methodology has been applied in the asymmetric synthesis of potential GABA(B) antagonists, demonstrating L-AP4's significance in synthesizing biologically active molecules (Duan et al., 2010).
Structural Applications
In material science, the use of phosphonates like L-AP4 in linking zinc atoms in three-dimensional structures has been explored. This application in the synthesis and characterization of zinc phosphono-amino-carboxylates highlights the potential of L-AP4 in materials chemistry (Hartman et al., 2000).
Safety And Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The glutamate analogue, DL-2-ammo-4-phosphonobuytyric acid (DL-APB), inhibits the binding of glutamate to ‘receptor-like’ hydrophobic proteolipids isolated from locust muscle . This suggests that it could be used as a tool to block On pathways in studies of interactions between On and Off pathways in retinas . This could open up new avenues for research in retina studies .
properties
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
Record name | 2-Amino-4-phosphonobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
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Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phosphonobutyric acid | |
CAS RN |
6323-99-5, 20263-07-4 | |
Record name | 2-Amino-4-phosphonobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4-phosphonobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2 APB | |
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Record name | NSC30079 | |
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Record name | 2-Amino-4-phosphonobutyric acid | |
Source | EPA DSSTox | |
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Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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